2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a pyrido[1,2-a][1,3,5]triazinone core with a sulfanyl-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[1,2-a][1,3,5]triazinone core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: The compound’s unique properties make it suitable for use in material science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and pathway modulation are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
- 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
- 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Uniqueness
Compared to similar compounds, 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide may exhibit unique properties due to the specific positioning of the methyl and sulfanyl groups. These structural differences can influence its reactivity, binding affinity, and overall biological activity.
Biological Activity
The compound 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a novel triazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer activity, mechanism of action, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O2S, with a molecular weight of 354.43 g/mol. The structure features a pyrido[1,2-a][1,3,5]triazinyl moiety linked to a sulfanylacetamide group and a 3-methylphenyl substituent. This unique architecture contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various triazine derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The MTT assay results indicate that these compounds exhibit stronger cytotoxicity than traditional chemotherapeutics like cisplatin .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects includes:
- Induction of Apoptosis: Activation of caspases (caspase 3, 8, and 9) leading to programmed cell death.
- Inhibition of NF-κB: Suppression of NF-κB signaling pathways which are often upregulated in cancer cells.
- Promotion of Autophagy: Enhanced formation of autophagosomes and expression of beclin-1, indicating a role in autophagic processes .
Other Pharmacological Activities
Beyond anticancer effects, triazine derivatives have been reported to possess various biological activities:
- Antimicrobial Activity: Some derivatives exhibit antibacterial and antiviral properties.
- Anti-inflammatory Effects: Certain compounds have shown promise in reducing inflammation markers.
- Antidiabetic Potential: Research indicates that triazine compounds may influence glucose metabolism and insulin sensitivity .
Case Studies
Several case studies have investigated the biological activity of triazine derivatives:
- Study on Anticancer Activity:
- Antimicrobial Evaluation:
Data Summary Table
Property | Value/Description |
---|---|
Molecular Formula | C18H18N4O2S |
Molecular Weight | 354.43 g/mol |
Major Biological Activities | Anticancer, Antimicrobial, Anti-inflammatory |
Mechanism of Action | Apoptosis induction, NF-κB inhibition |
Cell Lines Tested | MCF-7, MDA-MB-231 |
Comparison with Cisplatin | Stronger cytotoxicity observed |
Properties
IUPAC Name |
2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-5-3-7-13(9-11)18-14(22)10-24-16-19-15-12(2)6-4-8-21(15)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRNDYONYZFSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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